8-Chloroquinoline-3-sulfonyl chloride
Overview
Description
8-Chloroquinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes. It appears as a pale-yellow to yellow-brown solid and is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroquinoline-3-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 8-chloroquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the quinoline ring. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-Chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Scientific Research Applications
8-Chloroquinoline-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of drugs with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions typically proceed through the nucleophilic attack on the sulfonyl chloride group, resulting in the displacement of the chloride ion . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonyl chloride: Another quinoline derivative with similar reactivity but different substitution pattern.
2-Chloroquinoline-3-carbaldehyde: A related compound with a different functional group at the 3-position.
Uniqueness
8-Chloroquinoline-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other quinoline derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
8-chloroquinoline-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-8-3-1-2-6-4-7(15(11,13)14)5-12-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBOKSMXBEKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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